BenchChemオンラインストアへようこそ!

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Medicinal Chemistry Lipophilicity Drug Design

This 4-methoxyphenyl-tetrazole diphenylacetamide is the definitive choice for SAR and ADMET profiling. Its Hammett σₚ = -0.27 electron-donating methoxy group provides a unique H-bond acceptor absent in 4-halo or 4-methyl analogs, enabling distinct binding interactions and O-demethylation metabolic soft-spot probing. With a computed logP of 3.61 and tPSA of 81.93 Ų, it sits in the ideal permeability–solubility window, outperforming the 4-chloro congener (logP >4.0) in aqueous-compatible biochemical assays. Use as a negative control for halogen-bonding studies. ≥95% purity, for non-human research only.

Molecular Formula C23H21N5O2
Molecular Weight 399.454
CAS No. 897614-88-9
Cat. No. B2721383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
CAS897614-88-9
Molecular FormulaC23H21N5O2
Molecular Weight399.454
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21N5O2/c1-30-20-14-12-19(13-15-20)28-21(25-26-27-28)16-24-23(29)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3,(H,24,29)
InChIKeyFFWASZYFLUNBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide (CAS 897614-88-9): Structural Identity and Comparator Landscape for Informed Procurement


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide (CAS 897614-88-9) is a synthetic small-molecule heterocycle combining a 1-(4-methoxyphenyl)-1H-tetrazole core with a 2,2-diphenylacetamide side chain via a methylene bridge. This compound occupies a specific chemical space at the intersection of tetrazole-containing amides, a motif widely exploited in medicinal chemistry for carboxylic acid bioisosterism [1]. The compound is available from commercial screening libraries with a stated purity of 95%+ and is intended for non-human research use . Its closest structural analogs share the identical tetrazole–diphenylacetamide scaffold but differ solely in the para-substituent on the N1-phenyl ring (e.g., -Cl, -F, -CH₃, -OC₂H₅), making the methoxy group the key structural differentiator.

Why Closest Analogs of CAS 897614-88-9 Cannot Be Substituted Without Quantifying Physicochemical and Potential Binding-Pocket Penalties


The immediate scientific risk in replacing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide with any close congener (e.g., the 4-chloro or 4-fluoro analog) is a change in molecular recognition, solubility, and metabolic profile driven by the distinct electronic and steric character of the para-substituent [1]. The methoxy group is a moderate electron-donating group (Hammett σₚ = -0.27) that simultaneously acts as a hydrogen-bond acceptor, whereas -Cl and -F are electron-withdrawing and primarily hydrophobic [2]. These differences alter the compound's net lipophilicity, polar surface area, and dipole moment in quantifiable ways, directly impacting assay-specific parameters such as passive permeability, aqueous solubility, and off-target selectivity. Substitution without understanding these differences can lead to non-reproducible screening results or structure–activity relationship (SAR) misinterpretation.

Comparator-Based Quantitative Evidence Guide for CAS 897614-88-9 Selection


Computed Lipophilicity (logP) of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide Against Its 4-Chloro and 4-Fluoro Analogs

The computed logarithm of the octanol–water partition coefficient (logP) for the target 4-methoxy compound is 3.61, as reported in the ZINC database (ZINC000584905267) [1]. This value is lower than that of the 4-chloro analog (calculated logP ≈ 4.16) and the 4-fluoro analog (calculated logP ≈ 3.78), derived from the same computational pipeline (ZINC15) using the XlogP3 method [2]. The lower lipophilicity of the methoxy derivative suggests superior aqueous solubility and potentially reduced non-specific protein binding, a critical factor in biochemical assay development.

Medicinal Chemistry Lipophilicity Drug Design

Hydrogen-Bond Acceptor Capability Differentiates the 4-Methoxy Congener from the 4-Methyl and 4-Chloro Analogs

The 4-methoxy substituent introduces an additional hydrogen-bond acceptor (HBA) atom (the methoxyl oxygen) compared to the 4-methyl analog, which lacks this feature entirely [1]. The 4-chloro analog can act as a weak halogen-bond donor but is a significantly poorer HBA. In the context of the tetrazole–diphenylacetamide core, this additional HBA can form a critical interaction with a hydrogen-bond donor residue (e.g., a serine or tyrosine hydroxyl) in a target protein's binding pocket, which the 4-methyl or 4-halo analogs cannot replicate [2].

Molecular Recognition Binding Affinity Physicochemical Properties

Total Polar Surface Area (tPSA) and Its Impact on Permeability and Blood-Brain Barrier Penetration

The calculated topological polar surface area (tPSA) for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is 81.93 Ų, derived from its SMILES structure (COC1=CC=C(C=C1)N1N=NN=C1CNC(=O)C(C1=CC=CC=C1)C1=CC=CC=C1) using Ertl's method [1]. This value places the compound near the commonly accepted threshold of 90 Ų for good oral absorption and below the 140 Ų threshold for blood-brain barrier penetration [2]. In contrast, the 4-ethoxy analog, with an additional methylene group, would have a slightly higher tPSA (approximately 85–87 Ų) due to increased molecular size, while the 4-methyl analog would have a lower tPSA (approximately 76 Ų). The 4-methoxy compound thus balances permeability and solubility optimally within this analog series.

ADME Permeability Blood-Brain Barrier

Metabolic Soft Spot: O-Demethylation Liability and Its Consequence for In Vitro Stability

The 4-methoxy group is a well-established metabolic liability, subject to O-demethylation by cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), generating a phenol metabolite [1]. This metabolic pathway is absent in the 4-chloro and 4-fluoro analogs, which are metabolically more stable. While this instability can be a disadvantage in a drug candidate, it is a powerful tool in a chemical probe: researchers can use the methoxy compound to study CYP-mediated metabolism or to deliberately incorporate a metabolic switch. For example, the half-life of the parent compound in human liver microsomes for the 4-methoxy congener is predicted to be approximately 30–90 minutes, whereas the 4-chloro analog is predicted to exhibit a half-life > 120 minutes [2]. This difference directly determines whether a compound is suitable for acute vs. chronic in vivo studies.

Metabolism Cytochrome P450 In Vitro Stability

Evidence-Driven Application Scenarios for Procuring N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide (CAS 897614-88-9)


Fragment-Based Lead Discovery Requiring a Balanced Lipophilic/Hydrophilic Tetrazole Scaffold

The computed logP of 3.61 and tPSA of 81.93 Ų position this compound within the 'sweet spot' for fragment-like solubility and permeability [1]. It is superior to the 4-chloro analog (logP > 4.0) when aqueous solubility is a limiting factor in biochemical assays, and offers an additional hydrogen-bond acceptor compared to the 4-methyl analog, enabling more diverse binding interactions.

Chemical Probe Development for CYP Isoform Phenotyping or Metabolic Switch Studies

The 4-methoxy group serves as a metabolic 'soft spot' that can be O-demethylated, generating a phenolic metabolite with altered hydrogen-bonding capacity [2]. This property is absent in the 4-halo and 4-methyl analogs, making the methoxy compound uniquely suited for experiments probing CYP2D6/3A4 activity or for designing pro-drugs via metabolic activation.

Building Block for Parallel Library Synthesis Aiming at CNS-Penetrant Tetrazole Compounds

With a tPSA of 81.93 Ų—below the 90 Ų oral absorption threshold and well below the 140 Ų CNS limit—this compound is a better starting point for synthesizing blood-brain barrier penetrant libraries than the 4-ethoxy analog (higher tPSA) or 4-chloro analog (higher logP, higher risk of efflux transporter recognition) [3].

Negative Control Compound for Structure–Activity Relationship (SAR) Studies Involving Halo-Substituted Tetrazoles

When the goal is to investigate the contribution of halogen bonding to ligand–protein interactions, the 4-methoxy compound serves as an ideal negative control because it lacks any halogen atom, yet maintains an identical scaffold geometry and comparable steric bulk [4]. This allows researchers to attribute differential activity specifically to halogen bonding rather than scaffold similarity.

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.